(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone
Overview
Description
(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone: is a chemical compound with the molecular formula C13H9NO3 and a molar mass of 227.22 g/mol . It is a derivative of benzofuran, a heterocyclic aromatic organic compound, and features an amino group and a furan ring in its structure.
Scientific Research Applications
(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development , particularly in the treatment of neurological disorders .
Industry: It is utilized in the production of dyes , pigments , and pharmaceutical intermediates .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of benzofuran derivatives with amino-substituted furan derivatives under specific reaction conditions. Common methods involve nucleophilic substitution reactions and condensation reactions .
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure purity and yield. Advanced techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives .
Reduction: Reduction reactions can lead to the formation of amino-substituted benzofurans .
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation Common oxidizing agents include : Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinone derivatives .
Reduction: Amino-substituted benzofurans .
Substitution: Various functionalized benzofurans .
Mechanism of Action
The mechanism by which (3-Amino-1-benzofuran-2-yl)(2-furyl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors in biological systems, leading to modulation of biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone is similar to other benzofuran derivatives such as 2-amino-1-benzofuran and 3-furyl-2-benzofuran . its unique combination of an amino group and a furan ring sets it apart in terms of reactivity and potential applications. The compound's distinct structure allows for specific interactions and reactions that are not observed in other similar compounds.
List of Similar Compounds
2-Amino-1-benzofuran
3-Furyl-2-benzofuran
2-Furyl-3-benzofuran
1-Amino-2-benzofuran
This compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-(furan-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c14-11-8-4-1-2-5-9(8)17-13(11)12(15)10-6-3-7-16-10/h1-7H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJHSEBHZVJTIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=CO3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328529 | |
Record name | (3-amino-1-benzofuran-2-yl)-(furan-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24834790 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
730976-42-8 | |
Record name | (3-amino-1-benzofuran-2-yl)-(furan-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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